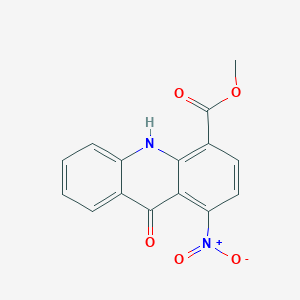

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol. This compound belongs to the acridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine .

準備方法

The synthesis of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves several steps. One of the methods includes the reaction of 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone with nitric acid in the presence of acetic acid . The reaction conditions typically involve stirring the mixture at 60°C for an hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

化学反応の分析

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include nitric acid, acetic acid, and reducing agents like hydrogen or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

1.1 Anti-Cancer Properties

Methyl 1-nitro-9-oxo-4-acridinecarboxylate exhibits significant anti-cancer activity. Acridine derivatives, including this compound, have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that compounds with acridine structures can bind to DNA and interfere with cellular processes critical for cancer cell proliferation .

Table 1: Cytotoxic Effects of Acridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 5.90 | DNA intercalation, apoptosis induction |

| 9-Amino Acridine | HeLa (Cervical Cancer) | 7.5 | DNA binding, cell cycle arrest |

| 9-Phenyl Acridine | HT-29 (Colorectal Cancer) | 17.32 | Mitochondrial pathway activation |

The cytotoxicity of this compound has been compared to established chemotherapeutic agents like etoposide and doxorubicin, showing promising results in preclinical studies .

1.2 Mechanisms of Action

The mechanisms by which this compound exerts its anti-cancer effects include:

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

- Induction of Apoptosis : It activates apoptotic pathways through mitochondrial signaling, leading to programmed cell death in malignant cells .

Biochemical Applications

2.1 Reactivity and Binding Properties

This compound has been identified as a potent DNA-binding agent. Its reactivity profile allows it to form stable complexes with nucleic acids, which is crucial for its function as an anti-cancer drug .

Table 2: Binding Affinity of Acridine Derivatives to DNA

| Compound Name | Binding Affinity (K_d) | Target Nucleic Acid |

|---|---|---|

| This compound | 0.5 µM | Plasmid DNA |

| 9-Amino Acridine | 0.8 µM | Genomic DNA |

The binding affinity indicates the strength of interaction between the compound and DNA, which correlates with its effectiveness as a therapeutic agent.

Drug Development

3.1 Formulation Strategies

The development of this compound into a therapeutic agent involves various formulation strategies to enhance its bioavailability and efficacy:

- Nanoparticle Encapsulation : This method helps improve the solubility and stability of the compound in biological systems.

- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutics can enhance therapeutic outcomes by overcoming multidrug resistance in cancer cells .

3.2 Clinical Implications

The potential clinical applications of this compound include:

- Targeted Cancer Therapy : Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for targeted therapies.

- Adjuvant Therapy : It may be used alongside existing treatments to improve patient outcomes in resistant cancers.

作用機序

The mechanism of action of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a fluorescent probe, it reacts with nitric oxide in aqueous media in the presence of oxygen, forming a triazole derivative with increased fluorescence intensity . This reaction is crucial for monitoring nitric oxide levels in biological studies.

類似化合物との比較

METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE can be compared with other acridine derivatives such as:

9(10H)-acridone: A parent compound used in the synthesis of various derivatives.

Acridine orange: A dye used in biological staining.

Acriflavine: An antiseptic and fluorescent dye.

The uniqueness of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .

生物活性

Methyl 1-nitro-9-oxo-4-acridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer research. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the acridine family, characterized by a fused ring structure that contributes to its biological properties. The presence of the nitro group (NO₂) is crucial for its pharmacological activity, enhancing its interaction with biological targets such as DNA.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that acridine derivatives can induce DNA damage through the generation of reactive oxygen species (ROS) and by inhibiting topoisomerase enzymes, which are essential for DNA unwinding during replication .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Cell Line Studies : Research involving human lung adenocarcinoma cells showed that the compound induced cell cycle arrest and apoptosis, with IC50 values indicating potent cytotoxicity. For instance, it was observed that treatment led to phosphorylation of histone H2A.X at Ser139, a marker for DNA damage .

- Comparative Efficacy : In comparative studies with other acridine derivatives, this compound exhibited superior activity against pancreatic cancer cell lines such as MiaPaCa-2 and AsPC-1, showcasing an IC50 value of 0.015 µM against MiaPaCa-2 cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Nitro compounds are known for their broad-spectrum antimicrobial effects due to their ability to disrupt cellular functions in bacteria and parasites. This compound has shown potential against various pathogens, suggesting its utility in treating infectious diseases .

Data Table: Biological Activity Summary

特性

IUPAC Name |

methyl 1-nitro-9-oxo-10H-acridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c1-22-15(19)9-6-7-11(17(20)21)12-13(9)16-10-5-3-2-4-8(10)14(12)18/h2-7H,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEJXTKPWSSTGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563864 |

Source

|

| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139677-51-3 |

Source

|

| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。